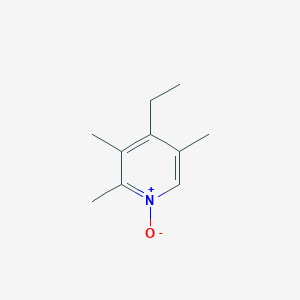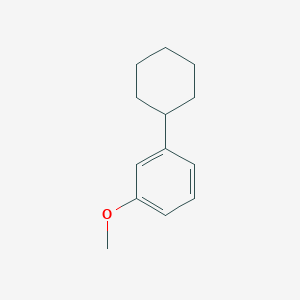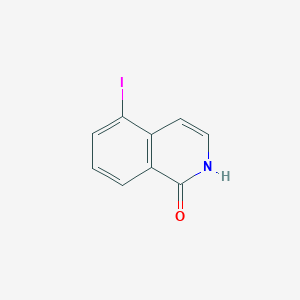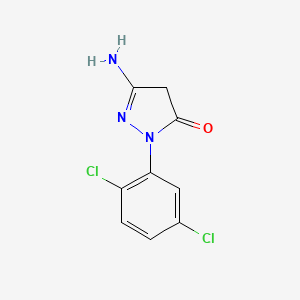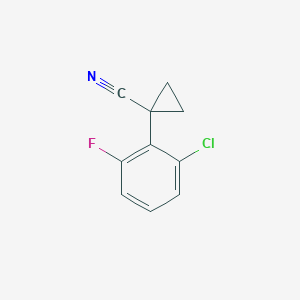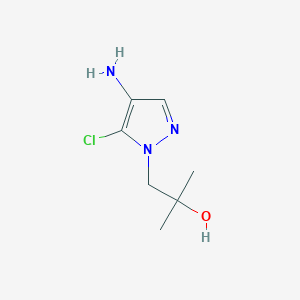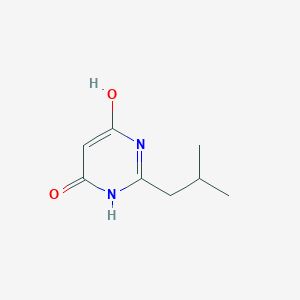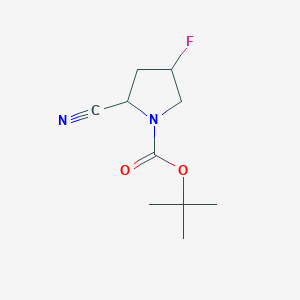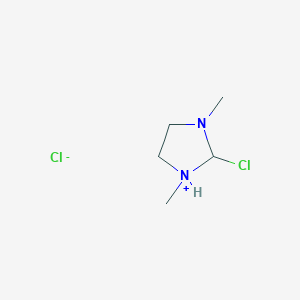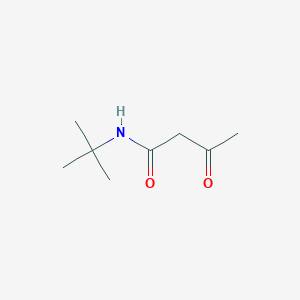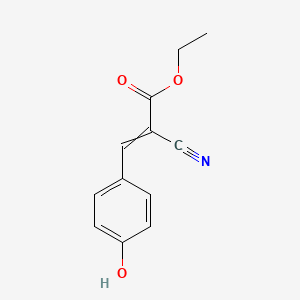
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate
Vue d'ensemble
Description
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate is an organic compound with the molecular formula C12H11NO3. It is a derivative of cinnamic acid and is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a cyano group, a hydroxyphenyl group, and an ethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting ethyl cyanoacetate with 4-hydroxybenzaldehyde in the presence of a base such as piperidine or sodium ethoxide. The reaction is usually conducted in an ethanol solvent at reflux temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxy group in the presence of a base.
Major Products Formed
Oxidation: 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid derivatives.
Reduction: Ethyl 2-amino-3-(4-hydroxyphenyl)prop-2-enoate.
Substitution: Various ether or ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which may influence its binding to biological targets. Additionally, the cyano group can act as an electron-withdrawing group, affecting the compound’s reactivity and interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate: Similar structure but with a methoxy group instead of a hydroxy group.
Ethyl 2-cyano-3-(4-ethoxyphenyl)prop-2-enoate: Similar structure but with an ethoxy group instead of a hydroxy group.
Ethyl 2-cyano-3-(4-diphenylamino)phenyl)prop-2-enoate: Contains a diphenylamino group, which significantly alters its chemical properties and applications.
This compound is unique due to its hydroxyphenyl group, which imparts specific chemical reactivity and potential biological activities that are distinct from its analogs.
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)10(8-13)7-9-3-5-11(14)6-4-9/h3-7,14H,2H2,1H3 |
Clé InChI |
HRBVVSOFSLPAOY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC1=CC=C(C=C1)O)C#N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
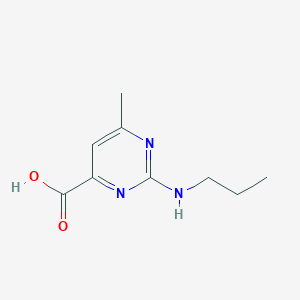
![methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8814290.png)

